2h-Perfluoro-5,8,11,14,17-pentamethyl-3,6,9,12,15,18-hexaoxaheneicosane
Overview
Description
2h-Perfluoro-5,8,11,14,17-pentamethyl-3,6,9,12,15,18-hexaoxaheneicosane is a complex organic compound belonging to the class of dialkyl ethers. This compound is characterized by its unique structure, which includes multiple ether linkages and a high degree of fluorination. The presence of trifluoromethyl groups imparts significant chemical stability and hydrophobicity to the molecule .
Mechanism of Action
Target of Action
The primary target of Fluoroether E-6 is lithium-ion batteries , where it serves as a promising electrolyte candidate . The role of Fluoroether E-6 in these batteries is to enhance their high-energy-density by improving the ionic conductivity and oxidative stability .
Mode of Action
Fluoroether E-6 interacts with its target by influencing the ion transport and local solvation environment of lithium (Li)-ions . The mechanism for lithium-ion transport shifts from ion hopping between solvation sites located in different fluoroether chains in short-chain solvents, to ion–solvent co-diffusion in long-chain solvents . This indicates that an optimum exists for molecules of intermediate length, where hopping is possible but solvent diffusion is fast .
Biochemical Pathways
The biochemical pathways affected by Fluoroether E-6 primarily involve the ion transport mechanisms and conductivity within lithium-ion batteries . The design rules that emerge from this effort are that solvent size determines lithium-ion transport kinetics, solvation structure, and solvation energy .
Result of Action
The molecular and cellular effects of Fluoroether E-6’s action are seen in its ability to improve the stability of lithium metal batteries against the lithium metal anode . It achieves this by controlling ionic conductivity through the molecular structure of fluoroether electrolytes .
Action Environment
The action, efficacy, and stability of Fluoroether E-6 are influenced by the environmental factors within the lithium-ion battery. The balance between high solvent self-diffusivity in short-chain solvents and low solvation free energy in long-chain solvents leads to an optimal solvent size for achieving high ionic conductivity .
Biochemical Analysis
Biochemical Properties
3,6,9,12,15,18-Hexaoxaheneicosane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-hexacosafluoro-5,8,11,14,17-pentakis(trifluoromethyl)- plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s multiple ether groups allow it to form hydrogen bonds and van der Waals interactions with various biomolecules, enhancing its binding affinity. It has been observed to interact with enzymes such as peptidyl-prolyl cis-trans isomerase, influencing protein folding and function .
Cellular Effects
The effects of 3,6,9,12,15,18-Hexaoxaheneicosane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-hexacosafluoro-5,8,11,14,17-pentakis(trifluoromethyl)- on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in gene expression patterns. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 3,6,9,12,15,18-Hexaoxaheneicosane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-hexacosafluoro-5,8,11,14,17-pentakis(trifluoromethyl)- exerts its effects through specific binding interactions with biomolecules. The compound’s fluorinated groups enhance its binding affinity to hydrophobic pockets within proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,6,9,12,15,18-Hexaoxaheneicosane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-hexacosafluoro-5,8,11,14,17-pentakis(trifluoromethyl)- have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular function. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to alterations in cellular processes, highlighting the importance of monitoring its temporal effects .
Dosage Effects in Animal Models
The effects of 3,6,9,12,15,18-Hexaoxaheneicosane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-hexacosafluoro-5,8,11,14,17-pentakis(trifluoromethyl)- vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
3,6,9,12,15,18-Hexaoxaheneicosane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-hexacosafluoro-5,8,11,14,17-pentakis(trifluoromethyl)- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, influencing metabolite levels and metabolic flux. The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3,6,9,12,15,18-Hexaoxaheneicosane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-hexacosafluoro-5,8,11,14,17-pentakis(trifluoromethyl)- is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function. The compound’s distribution within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 3,6,9,12,15,18-Hexaoxaheneicosane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-hexacosafluoro-5,8,11,14,17-pentakis(trifluoromethyl)- is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
The synthesis of 2h-Perfluoro-5,8,11,14,17-pentamethyl-3,6,9,12,15,18-hexaoxaheneicosane involves multiple steps, typically starting with the preparation of the dialkyl ether backboneIndustrial production methods often employ high-pressure reactors and specialized catalysts to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The ether linkages can be oxidized using strong oxidizing agents, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the ether linkages to alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2h-Perfluoro-5,8,11,14,17-pentamethyl-3,6,9,12,15,18-hexaoxaheneicosane has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the effects of fluorination on chemical stability and reactivity.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and stability.
Medicine: Explored for its potential as a contrast agent in medical imaging techniques.
Industry: Utilized in the development of high-performance materials, such as fluorinated polymers and coatings
Comparison with Similar Compounds
Compared to other similar compounds, 2h-Perfluoro-5,8,11,14,17-pentamethyl-3,6,9,12,15,18-hexaoxaheneicosane stands out due to its extensive fluorination and multiple ether linkages. Similar compounds include:
3,6,9,12,15,18-Hexaoxaheneicosanoic acid: Differing by the presence of carboxylic acid groups instead of trifluoromethyl groups.
1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid: Featuring an amino group and carboxylic acid group, providing different reactivity and applications.
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine: Contains additional ether linkages and an amine group, offering unique properties for specific applications.
Properties
IUPAC Name |
1,1,1,2,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]-3-(1,2,2,2-tetrafluoroethoxy)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20HF41O6/c21-1(2(22,23)24)62-16(52,53)4(27,10(35,36)37)64-18(56,57)6(29,12(41,42)43)66-20(60,61)8(31,14(47,48)49)67-19(58,59)7(30,13(44,45)46)65-17(54,55)5(28,11(38,39)40)63-15(50,51)3(25,26)9(32,33)34/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIANCZCOWLFSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20HF41O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880484 | |
Record name | Fluoroether E-6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40880484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1116.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55154-18-2 | |
Record name | 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-Hexacosafluoro-5,8,11,14,17-pentakis(trifluoromethyl)-3,6,9,12,15,18-hexaoxaheneicosane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55154-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12,15,18-Hexaoxaheneicosane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-hexacosafluoro-5,8,11,14,17-pentakis(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055154182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,9,12,15,18-Hexaoxaheneicosane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-hexacosafluoro-5,8,11,14,17-pentakis(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fluoroether E-6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40880484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Perfluoro(5,8,11,14,17-pentamethyl-3,6,9,12,15,18-hexaoxaeicosane) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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